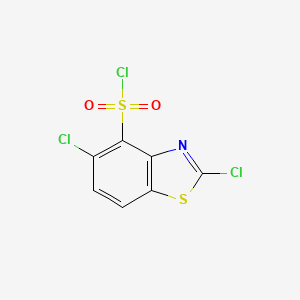

2,5-Dichloro-1,3-benzothiazole-4-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,5-Dichloro-1,3-benzothiazole-4-sulfonyl chloride” is a chemical compound . It is related to “1,3-Benzothiazole-4-sulfonyl Chloride” which is used for R&D purposes .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The molecular formula of “1,3-Benzothiazole-4-sulfonyl Chloride” is C7H4ClNO2S2 . The InChI code is 1S/C7H4ClNO2S2/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H .Chemical Reactions Analysis

Benzothiazole derivatives displayed antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Physical And Chemical Properties Analysis

The molecular weight of “1,3-Benzothiazole-4-sulfonyl Chloride” is 233.7 . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Benzothiazole Derivatives

Chemical Transformations and Synthesis : The compound serves as a precursor in the synthesis of benzothiazole derivatives, demonstrating versatility in reactions with water, alcohols, and amines to produce sulfonic acids, esters, and amides. This showcases its role in facilitating diverse chemical transformations (D. A. Dushamov et al., 2020).

Methodologies for Synthesis : A methodology describes the preparation of Benzothiazole-2-sulfonyl chloride using 2-mercaptobenzothiazole, highlighting efficient synthesis techniques that are crucial for further chemical investigations and applications (Fang Wu-hon, 2015).

Catalysis and Reaction Media

- Innovative Reaction Media : The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation showcases the compound's application in developing novel catalytic systems and reaction media, which are essential for enhancing reactivity and yield in chemical syntheses (S. Nara et al., 2001).

Advanced Materials and Sensors

Material Science and Engineering : The study of tubular J-aggregates of thiacarbocyanine dyes indicates the potential of benzothiazole derivatives in developing materials with unique optical properties, contributing to advancements in material science and nanotechnology (H. Berlepsch et al., 2018).

Sensors for Fluoride Ion Detection : Research into 2,1,3-benzothiadiazole derivatives as sensors for fluoride ion emphasizes the compound's application in environmental monitoring and public health, demonstrating the versatility of benzothiazole derivatives in creating selective and sensitive sensors (Jiefei Wu et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The findings of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Propriétés

IUPAC Name |

2,5-dichloro-1,3-benzothiazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO2S2/c8-3-1-2-4-5(11-7(9)14-4)6(3)15(10,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIDWWNLLPPORD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=N2)Cl)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-1,3-benzothiazole-4-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2841396.png)

![2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide](/img/structure/B2841401.png)

![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2841402.png)

![2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2841403.png)

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2841404.png)

![3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2841406.png)

![1-[(3-Methylphenyl)methyl]benzimidazole](/img/structure/B2841410.png)

![3-(3,4-dimethylphenylsulfonyl)-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2841411.png)

![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2841414.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2841415.png)